![molecular formula C22H29N3O3S B4187883 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187883.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide
Overview
Description
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide, also known as S 33005 or F 15063, is a novel compound that has been studied extensively in recent years due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of S 33005 is not fully understood, but it is believed to be a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and addiction. It may also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
Studies have shown that S 33005 can increase the levels of certain neurotransmitters, such as serotonin, in the brain. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects may contribute to its antidepressant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
One advantage of using S 33005 in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor. However, its limited solubility in water and low oral bioavailability may make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on S 33005. One area of interest is its potential use in treating addiction, particularly in the context of opioid addiction. It may also have potential as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
S 33005 has been studied extensively for its potential therapeutic applications in a variety of areas, including depression, anxiety, and addiction. It has been shown to have antidepressant-like effects in animal models, as well as anxiolytic and anti-addictive properties.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[N-(dimethylsulfamoyl)anilino]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-23(2)29(27,28)25(21-11-7-4-8-12-21)18-22(26)24-15-13-20(14-16-24)17-19-9-5-3-6-10-19/h3-12,20H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDGFAPTBNKJGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Benzylpiperidin-1-YL)-2-oxoethyl](phenyl)sulfamoyl}dimethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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